molecular formula C21H18O3 B6411727 3-(3-Benzyloxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261989-94-9

3-(3-Benzyloxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6411727
CAS RN: 1261989-94-9
M. Wt: 318.4 g/mol
InChI Key: HLCBIFUMEKDSFO-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-2-methylbenzoic acid, 95% (hereafter referred to as 3-BPMB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 158–161 °C and a molecular weight of 246.32 g/mol. 3-BPMB is a derivative of benzoic acid and is a common building block for the synthesis of various compounds. It can be used in the synthesis of pharmaceuticals, dyes, pigments, and other compounds. In addition, 3-BPMB has been used in the synthesis of antibacterial agents, antioxidants, and antifungal agents.

Scientific Research Applications

3-BPMB has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, pigments, and other compounds. In addition, 3-BPMB has been used in the synthesis of antibacterial agents, antioxidants, and antifungal agents. It has also been used in the synthesis of organic compounds such as esters and amides. 3-BPMB has also been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of surfactants.

Mechanism of Action

The mechanism of action of 3-BPMB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and as an antioxidant. In addition, it is believed that 3-BPMB may act as a chelating agent, binding to metal ions and thus preventing their reaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BPMB are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have an effect on the production of certain hormones and enzymes, such as cortisol and cyclooxygenase-2. It has also been shown to have an effect on the metabolism of certain drugs, such as warfarin and phenytoin.

Advantages and Limitations for Lab Experiments

The advantages of using 3-BPMB in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable and has a low toxicity. The main limitation of 3-BPMB is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood.

Future Directions

The future directions for research into 3-BPMB include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of pharmaceuticals, dyes, pigments, and other compounds. In addition, further research into the potential toxicity of 3-BPMB and its potential interactions with other compounds is needed. Finally, further research into the potential applications of 3-BPMB in the synthesis of polymers and surfactants is needed.

Synthesis Methods

3-BPMB can be synthesized in a variety of ways. The most common method is the reaction of benzyl alcohol with 3-chlorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction produces 3-BPMB as a white solid. Other methods of synthesis include the reaction of benzyl bromide with 3-chlorobenzoic acid in the presence of a base, or the reaction of 3-chlorobenzoic acid with benzaldehyde in the presence of a base.

properties

IUPAC Name

2-methyl-3-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-19(11-6-12-20(15)21(22)23)17-9-5-10-18(13-17)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCBIFUMEKDSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692214
Record name 3'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-94-9
Record name 3'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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